molecular formula C7H5ClN2O4 B1382180 Methyl 6-chloro-5-nitropicolinate CAS No. 1803583-09-6

Methyl 6-chloro-5-nitropicolinate

Cat. No.: B1382180
CAS No.: 1803583-09-6
M. Wt: 216.58 g/mol
InChI Key: GLAHCGFYRJZAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-5-nitropicolinate: is a chemical compound with the molecular formula C₇H₅ClN₂O₄ and a molecular weight of 216.58 g/mol . It is a derivative of picolinic acid, featuring a nitro group at the 5-position and a chlorine atom at the 6-position on the pyridine ring, with a methyl ester functional group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-chloro-5-nitropicolinate can be synthesized through various methods. One common synthetic route involves the nitration of methyl 6-chloropicolinate. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-5-nitropicolinate undergoes various chemical reactions, including:

  • Reduction:

      Reagents: Hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.

      Conditions: The reaction is carried out under atmospheric pressure and room temperature.

      Product: Methyl 6-chloro-5-aminopicolinate.

  • Substitution:

      Reagents: Sodium methoxide (NaOCH₃) in methanol.

      Conditions: The reaction is carried out at reflux temperature.

      Product: Methyl 6-methoxy-5-nitropicolinate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products:

    Reduction: Methyl 6-chloro-5-aminopicolinate.

    Substitution: Methyl 6-methoxy-5-nitropicolinate.

Scientific Research Applications

Methyl 6-chloro-5-nitropicolinate has several scientific research applications, including:

  • Organic Synthesis:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the preparation of heterocyclic compounds.
  • Pharmaceutical Research:

    • Investigated for its potential use in the development of new drugs.
    • Studied for its biological activity and potential therapeutic applications.
  • Material Science:

    • Utilized in the development of novel materials with specific properties.
    • Explored for its potential use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-nitropicolinate involves its interaction with specific molecular targets and pathways. The nitro group at the 5-position and the chlorine atom at the 6-position on the pyridine ring contribute to its reactivity and biological activity. The compound can undergo reduction to form an amino derivative, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 6-chloro-5-nitropicolinate can be compared with other similar compounds, such as:

  • Methyl 6-chloro-5-cyanopicolinate:

    • Similar structure with a cyano group instead of a nitro group.
    • Different reactivity and potential applications.
  • Methyl 6-chloro-3-methylpicolinate:

    • Similar structure with a methyl group at the 3-position.
    • Different chemical properties and uses.
  • Methyl 6-chloro-5-methylpicolinate:

    • Similar structure with a methyl group at the 5-position.
    • Different reactivity and potential applications.

Uniqueness: this compound is unique due to the presence of both a nitro group and a chlorine atom on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

methyl 6-chloro-5-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAHCGFYRJZAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-09-6
Record name methyl 6-chloro-5-nitropyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-5-nitropicolinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 6-chloro-5-nitropicolinate
Reactant of Route 3
Reactant of Route 3
Methyl 6-chloro-5-nitropicolinate
Reactant of Route 4
Reactant of Route 4
Methyl 6-chloro-5-nitropicolinate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 6-chloro-5-nitropicolinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-chloro-5-nitropicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.